2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-4-carbonitrile
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Overview
Description
2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Pictet-Spengler reaction, which is a chemical reaction that forms a tetrahydroisoquinoline or tetrahydro-β-carboline by the condensation of a β-arylethylamine with an aldehyde or ketone . This reaction is often followed by cyclization and oxidation steps to form the final product.
Industrial Production Methods
Industrial production of 2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-4-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-4-carbonitrile has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-4-carbonitrile can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline ring structure but differ in the substituents attached to the ring.
Pyrroloquinoline derivatives: These compounds contain a pyrroloquinoline ring system and exhibit similar biological activities.
The uniqueness of this compound lies in its specific ring structure and the presence of the octahydrocyclopenta[c]pyrrol-2-yl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c18-9-14-8-17(19-16-7-2-1-6-15(14)16)20-10-12-4-3-5-13(12)11-20/h1-2,6-8,12-13H,3-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVAEAPUPGPKFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3=NC4=CC=CC=C4C(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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